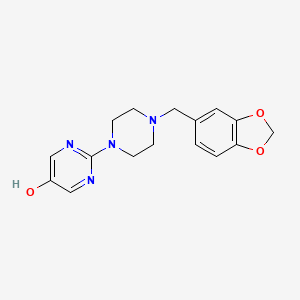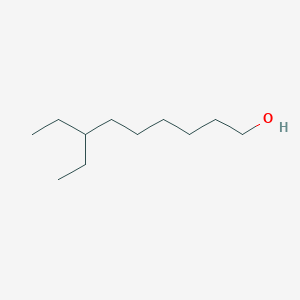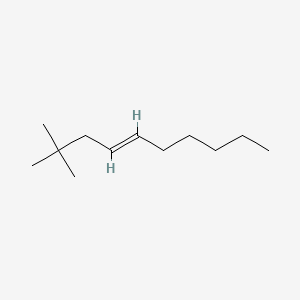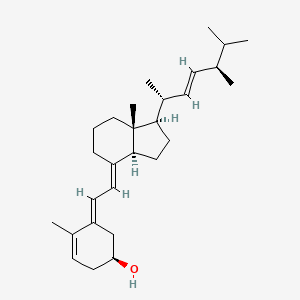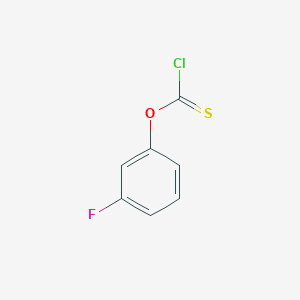![molecular formula C30H30N12O3 B13421353 (2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide](/img/structure/B13421353.png)
(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide” is a complex organic molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. Common synthetic routes may include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino and ethoxy groups: These functional groups can be introduced through substitution reactions.
Formation of the pyridazinyl groups: This step may involve the use of diazotization reactions followed by coupling with appropriate aniline derivatives.
Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino and ethoxy groups.
Reduction: Reduction reactions can be used to modify the pyridazinyl groups.
Substitution: Various substitution reactions can be employed to introduce or modify functional groups on the pyrimidine and pyridazinyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines and alcohols.
Major Products
The major products of these reactions depend on the specific conditions used but may include various derivatives of the original compound with modified functional groups.
科学研究应用
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Materials Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Protein Binding: Potential use in studying protein-ligand interactions.
Medicine
Drug Development: The compound may be investigated for its potential as a therapeutic agent.
Diagnostics: Possible applications in diagnostic assays.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Polymer Science:
作用机制
The mechanism of action of the compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- (2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide
- This compound
Uniqueness
The uniqueness of the compound lies in its specific structure, which may confer unique properties such as binding affinity, reactivity, and stability compared to similar compounds.
属性
分子式 |
C30H30N12O3 |
|---|---|
分子量 |
606.6 g/mol |
IUPAC 名称 |
(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide |
InChI |
InChI=1S/C30H30N12O3/c1-4-45-30-27(42-36-21-11-7-19(8-12-21)26-17(3)14-24(44)39-41-26)28(32)33-29(34-30)22(15-31)37-35-20-9-5-18(6-10-20)25-16(2)13-23(43)38-40-25/h5-12,16-17,35H,4,13-14H2,1-3H3,(H,38,43)(H,39,44)(H2,32,33,34)/b37-22+,42-36?/t16-,17-/m1/s1 |
InChI 键 |
KVKNYIOTKLQRSP-HPPHFFIJSA-N |
手性 SMILES |
CCOC1=NC(=NC(=C1N=NC2=CC=C(C=C2)C3=NNC(=O)C[C@H]3C)N)/C(=N/NC4=CC=C(C=C4)C5=NNC(=O)C[C@H]5C)/C#N |
规范 SMILES |
CCOC1=NC(=NC(=C1N=NC2=CC=C(C=C2)C3=NNC(=O)CC3C)N)C(=NNC4=CC=C(C=C4)C5=NNC(=O)CC5C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





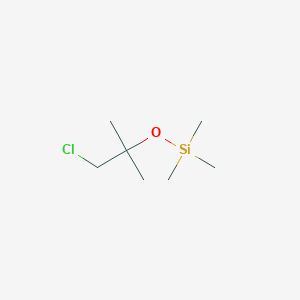
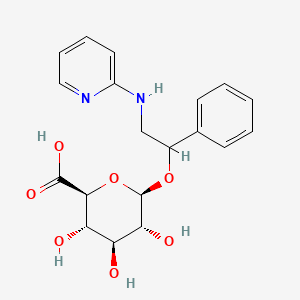
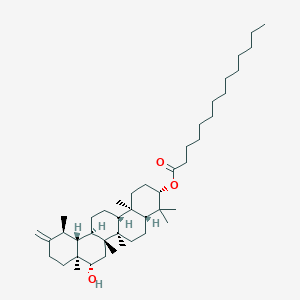
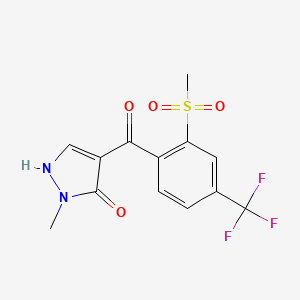
![3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate](/img/structure/B13421315.png)
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;hydrate](/img/structure/B13421327.png)
